molecular formula C9H7NO3S B8780743 methyl 5-(thiophen-2-yl)oxazole-4-carboxylate CAS No. 85210-60-2

methyl 5-(thiophen-2-yl)oxazole-4-carboxylate

Cat. No.: B8780743
CAS No.: 85210-60-2
M. Wt: 209.22 g/mol
InChI Key: GQBHSTFWZAOCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate is a heterocyclic compound that features both a thiophene ring and an oxazole ring. These structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(thiophen-2-yl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with an oxazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which methyl 5-(thiophen-2-yl)oxazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effects.

Comparison with Similar Compounds

  • Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile, making it suitable for specific applications in synthesis and research. Its structural features also contribute to its potential biological activities, distinguishing it from other related compounds.

Properties

CAS No.

85210-60-2

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-12-9(11)7-8(13-5-10-7)6-3-2-4-14-6/h2-5H,1H3

InChI Key

GQBHSTFWZAOCEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

29.7 g of methyl α-isocyanoacetate, 120 g of triethylamine, 450 ml of tetrahydrofuran and 48.4 g of 2-thienylcarbonyl chloride are treated in the same manner as described in Preparation 1-(1). 53.9 g of 5-(2-thienyl)-4-methoxycarbonyloxazole are thereby obtained.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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